![molecular formula C17H13F3N2O4S2 B2982196 methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 1105246-14-7](/img/structure/B2982196.png)

methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

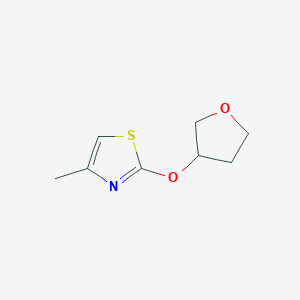

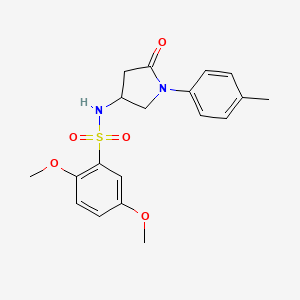

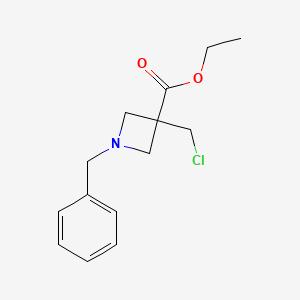

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a thiazine ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The trifluoromethyl group could be introduced using a variety of methods, including direct fluorination or through the use of trifluoromethyl-containing reagents .Molecular Structure Analysis

The molecular formula of the compound is C18H15F3N2O4S2, with an average mass of 444.448 Da and a monoisotopic mass of 444.042542 Da . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dihydro-2H-benzo[b][1,4]thiazin-2-yl group, which is a bicyclic structure containing a nitrogen and a sulfur atom .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) for Environmental Sensing and Pesticide Removal

A study describes the development of thiophene-based metal-organic frameworks (MOFs) that exhibit luminescent properties. These MOFs are capable of sensing environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, one of the MOFs showed potential in trapping 2,4-dichlorophenol from wasted methanol solutions, demonstrating its application in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis and Antibacterial Activities of 2-Oxaisocephems

Another research effort focused on synthesizing a series of 2-oxaisocephems, which are compounds with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety. These compounds were tested for their antibacterial activities and showed potent effects against gram-positive bacteria, including strains resistant to common antibiotics. This highlights the potential pharmaceutical applications of such compounds in developing new antibacterial agents (Tsubouchi et al., 1994).

Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives

Research into the electrosynthesis of fluorinated benzo[b]thiophene derivatives has shown that anodic fluorination can lead to the selective production of monofluorinated products. This process demonstrates a method for the synthesis of fluorinated organic compounds, which are important in various chemical industries, including pharmaceuticals and agrochemicals (Yin et al., 2011).

In Silico Prediction and Microbial Investigation of Dihydropyrrolone Conjugates

A study synthesized a library of dihydropyrrolone conjugates and evaluated them for their antibacterial, antifungal, and antimycobacterial activities. The compounds showed varying degrees of activity against different bacterial and fungal strains, with some compounds demonstrating better activity than standard drugs. Additionally, in silico ADME prediction properties suggested that these compounds possess good drug-likeness properties, indicating their potential as pharmaceutical agents (Pandya et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O4S2/c1-26-16(25)9-4-5-27-15(9)22-13(23)7-12-14(24)21-10-6-8(17(18,19)20)2-3-11(10)28-12/h2-6,12H,7H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTSBOZZJGFHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)

![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)